REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].C(O/[CH:12]=[CH:13]/[C:14]1[C:19]([CH3:20])=[CH:18][N:17]=[C:16]([Cl:21])[N:15]=1)CCC.[I-].[NH2:23][N+:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(Cl)Cl>CN(C=O)C.CCOC(C)=O>[Cl:21][C:16]1[N:15]=[C:14]([C:13]2[CH:12]=[N:23][N:24]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=23)[C:19]([CH3:20])=[CH:18][N:17]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O/C=C/C1=NC(=NC=C1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O/C=C/C1=NC(=NC=C1C)Cl
|
Name
|
|
Quantity
|
9.19 g
|
Type
|
reactant
|
Smiles
|
[I-].N[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting dark blue suspension was stirred at r.t. for 3 days (became deep red color)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated at 110° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
WASH
|
Details
|
This solution was washed with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous wash solution was extracted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with water (4×100 mL) and sat. brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a 30 g silica pad
|
Type
|
CONCENTRATION
|
Details
|
The eluted solution was concentrated in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with −70° C
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C=1C=NN2C1C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.223 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |